molecular formula C11H10ClN3 B1361578 6-Chloro-n-methyl-n-phenylpyrimidin-4-amine CAS No. 6303-48-6

6-Chloro-n-methyl-n-phenylpyrimidin-4-amine

Cat. No.: B1361578
CAS No.: 6303-48-6
M. Wt: 219.67 g/mol
InChI Key: HUUWJLRTQFKVSL-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is a pyrimidine-based chemical compound offered for research and development purposes. This compound is part of a class of pyrimidine derivatives known for their utility as key synthetic intermediates in organic chemistry and medicinal chemistry research . The core pyrimidine structure is a privileged scaffold in drug discovery, and the presence of a chloro substituent at the 6-position makes this molecule a versatile building block for further functionalization through nucleophilic aromatic substitution reactions . Researchers can use this compound to synthesize more complex molecules, such as by substituting the chlorine atom with various nucleophiles to create novel chemical libraries for biological screening. The structural motif of an N-aryl-N-methylpyrimidine amine is present in compounds that have been studied for their crystalline properties, including π-π stacking interactions in the solid state . This compound is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

6-chloro-N-methyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUWJLRTQFKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285942
Record name 6-chloro-n-methyl-n-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-48-6
Record name NSC43279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-n-methyl-n-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Precursors

  • Starting Material: 2-phenylpyrimidine or 2,4-dichloropyrimidine derivatives are commonly used as substrates.
  • Chlorinating Agents: Thionyl chloride (SOCl₂) is frequently employed to introduce the chlorine atom at the 6-position of the pyrimidine ring.
  • Reaction Conditions: The chlorination is typically conducted under reflux conditions in an inert solvent, such as dichloromethane or chloroform, to ensure selective substitution at the desired position.
  • Outcome: This step yields 6-chloro-2-phenylpyrimidine intermediates, which serve as precursors for further functionalization.

Methylation of the Amino Group

  • Methylating Agents: Methyl iodide (CH₃I) is used to methylate the amino group at the 4-position of the pyrimidine ring.
  • Base Catalysis: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added to deprotonate the amino group, facilitating nucleophilic substitution.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are common solvents for this reaction.
  • Temperature: The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield.
  • Result: Formation of the N-methylated amino group, producing 6-chloro-N-methyl-2-phenylpyrimidin-4-amine.

Introduction of the Phenyl Group

  • Method: The phenyl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from chlorinated pyrimidine intermediates.
  • Reagents: Phenylboronic acid or aniline derivatives can be used depending on the synthetic route.
  • Catalysts: Palladium complexes such as Pd(PPh₃)₄ are employed in cross-coupling reactions.
  • Conditions: Microwave-assisted heating or conventional reflux in solvents like acetonitrile or chloroform enhances reaction efficiency.
  • Purification: The crude products are purified by column chromatography using mixtures of ethyl acetate and hexane.

Alternative Synthetic Routes

  • Direct reaction of 2,4-dichloropyrimidine with N-methylaniline under basic conditions (triethylamine) in THF at low temperatures (0 °C to room temperature) can yield the target compound via selective substitution at the 4-position.
  • Reduction of nitro-substituted intermediates using iron powder and ammonium chloride in ethanol-water mixtures followed by purification steps may be employed to obtain the final compound with high purity.
Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Chlorination Thionyl chloride CH₂Cl₂ or CHCl₃ Reflux 70-85 Selective 6-position chlorination
Methylation Methyl iodide, K₂CO₃ or Et₃N THF or DMF RT to 50 °C 75-90 N-methylation of amino group
Phenyl group introduction Phenylboronic acid, Pd(PPh₃)₄, base Acetonitrile, chloroform Microwave/ reflux 65-80 Suzuki coupling or nucleophilic substitution
Purification Column chromatography (EtOAc/Hexane) N/A N/A N/A Ensures high purity
  • The chlorination step is critical for regioselectivity; thionyl chloride provides efficient chlorination at the 6-position without significant side reactions.
  • Methylation using methyl iodide proceeds smoothly under basic conditions, with potassium carbonate being preferred for its mildness and ease of handling.
  • Palladium-catalyzed Suzuki coupling allows for versatile introduction of the phenyl group and can be adapted for various substituted phenyl derivatives, enhancing the compound’s chemical diversity.
  • Microwave-assisted heating reduces reaction times significantly while maintaining or improving yields.
  • Purification by column chromatography using ethyl acetate and hexane mixtures yields products of high purity suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-methyl-n-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce an N-oxide derivative .

Scientific Research Applications

Chemistry

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles (amines, thiols).
  • Oxidation and Reduction Reactions : Leading to different derivatives.
Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionAmines, thiolsPolar aprotic solvents
OxidationHydrogen peroxideVaries
ReductionSodium borohydrideVaries

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Activity : Exhibits significant activity against various pathogens.
  • Anticancer Properties : Demonstrated cytotoxic effects against cancer cell lines such as HeLa and K562.
Cell LineIC50 (µM)
HeLa25.0
K56230.5

The biological activity is attributed to its interaction with specific molecular targets, leading to enzyme inhibition and modulation of signaling pathways that regulate cell growth and apoptosis .

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to inhibit enzymes involved in metabolic pathways suggests possible therapeutic applications in oncology and infectious diseases.

Case Studies

  • Anticancer Activity Study :
    • A study demonstrated the compound's ability to induce apoptosis in cancer cells, leading to decreased viability. The research focused on its interaction with cellular targets and the resulting biochemical changes .
  • Antimicrobial Research :
    • Investigations revealed the compound's effectiveness against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Chloro-n-methyl-n-phenylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-Chloro-N-phenylpyrimidin-4-amine

This analog lacks the methyl group on the amine, leading to reduced steric hindrance and altered electronic properties.

6-Chloro-2-methylpyrimidin-4-amine

Methyl substitution at position 2 instead of the amine results in a distinct electronic profile. The 2-methyl group may enhance ring stability but reduce nucleophilicity at the amine, impacting its utility in further derivatization .

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

This compound features a pyridinyl group at position 2 and a phenethyl group on the amine.

Functional Group Modifications

6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine

Replacing the N-methyl and N-phenyl groups with a cyclopropyl and methylthio group alters lipophilicity and metabolic stability. The cyclopropyl group may improve membrane permeability, while the methylthio substituent could act as a hydrogen-bond acceptor .

6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Schiff Base Derivatives (e.g., Compound III in )

Introduction of a -C=N- bond at position 5 in 6-methyl-2-phenylpyrimidin-4-amine derivatives significantly enhances antibacterial activity (MIC = 16 µg/mL against Enterococcus faecalis) and anticancer effects (IC₅₀ = 53.02 µM for gastric adenocarcinoma). This contrasts with amine analogs, where hydrogen bonding dominates intermolecular interactions but activity is reduced .

N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine

However, nitro groups may confer toxicity, limiting therapeutic utility compared to chloro derivatives .

Physicochemical Properties

A comparative analysis of key physical properties is summarized below:

Compound Name Melting Point (°C) Solubility Key Structural Features Biological Activity (if available) Reference
6-Chloro-N-methyl-N-phenylpyrimidin-4-amine Not reported Moderate in ethanol Chloro (C6), N-methyl, N-phenyl Intermediate for bioactive molecules
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 133.5–135.5 Low in water Nitro (C5), chloro (C6), N-methyl Precursor for diamine synthesis
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Not reported Crystalline Fluoroanilino (C5), methylphenyl Antibacterial, hydrogen-bonding motifs
Compound III (Schiff base derivative) Not reported Hydrophobic -C=N- (C5), 6-methyl, 2-phenyl MIC = 16 µg/mL (E. faecalis)

Structural and Crystallographic Insights

  • The nitro precursor (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) exhibits a planar pyrimidine ring with intramolecular N–H⋯O hydrogen bonds stabilizing the nitro group .
  • In contrast, 5-[(4-fluoroanilino)methyl] derivatives form intermolecular C–H⋯F and π–π interactions, creating dimeric structures that influence crystal packing and solubility .

Biological Activity

6-Chloro-N-methyl-N-phenylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 6303-48-6
  • Molecular Formula : C11H11ClN4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. As a pyrimidine derivative, it may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • DNA Interaction : It may bind to DNA, altering its structure and function, which can lead to cytotoxic effects in cancer cells.
  • Signal Transduction Modulation : The compound can interfere with signaling pathways that regulate cell growth and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The compound induces apoptosis in these cells, leading to decreased viability and proliferation.

Cell LineIC50 (µM)
HeLa25.0
K56230.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition of growth at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Antimalarial Activity

Recent studies have explored the antimalarial potential of related pyrimidine compounds. While direct data on this compound is limited, its structural analogs have shown promising results against Plasmodium falciparum.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against human cancer cell lines. Results indicated that the compound significantly inhibited cell growth compared to controls.
  • Mechanistic Studies : Research involving molecular docking simulations suggested that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to untreated controls, indicating its therapeutic potential.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It likely distributes well in tissues due to moderate plasma protein binding.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-N-methyl-N-phenylpyrimidin-4-amine, and how can reaction conditions be refined to improve yield?

Answer: The compound can be synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines with amines (e.g., methylphenylamine). Key parameters include:

  • Catalyst system : Use Pd(dba)₂ with Xantphos as a ligand for efficient coupling .
  • Solvent and temperature : Toluene or dioxane at 80–100°C under inert atmosphere.
  • Monitoring : Track reaction progress via TLC (silica gel, UV/KMnO₄ visualization) .
  • Purification : Column chromatography (silica gel, chloroform eluent) followed by crystallization (methanol) achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR (e.g., Bruker Avance III 600 MHz) to confirm substitution patterns. For example, the methyl group on N appears as a singlet near δ 3.2 ppm, while aromatic protons show splitting consistent with para-substitution .
  • Mass spectrometry : High-resolution ESI-MS (e.g., microTOF-Q II) verifies molecular ion [M+H]⁺ at m/z 234.07 (calc. 234.08) .
  • Melting point : Determine using a Gallenkamp apparatus (expected range: 160–165°C) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. ICReDD’s workflow combines computational screening (e.g., Gaussian) with experimental validation to optimize conditions (e.g., solvent, catalyst) .
  • SAR modeling : Use molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., kinase enzymes). For example, substituent effects at the 6-chloro position can be modeled to predict binding affinity .

Q. How should researchers resolve contradictions in structural or activity data for pyrimidine derivatives?

Answer:

  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., Bruker D8 Venture) resolves ambiguities in substitution patterns. For instance, dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° vs. 86.1°) confirm conformational differences .
  • Biological replicates : Test antimicrobial activity in triplicate (e.g., MIC assays against S. aureus), ensuring statistical significance (p<0.05 via ANOVA) .

Q. What strategies are recommended for studying the compound’s reactivity under diverse conditions (e.g., acidic, basic, or catalytic environments)?

Answer:

  • Kinetic studies : Monitor hydrolysis (e.g., in HCl/NaOH) via HPLC (C18 column, acetonitrile/water mobile phase). The 6-chloro group is prone to nucleophilic displacement under basic conditions .
  • Catalytic screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)₂ and arylboronic acids. Optimize with DoE (Design of Experiments) to vary temperature, ligand, and solvent .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Palladium-Catalyzed Amination

ParameterOptimal ConditionReference
CatalystPd(dba)₂/Xantphos (1:2 mol%)
Temperature100°C
Reaction Time12–24 hours
Yield (Purified)70–85%

Q. Table 2. Structural Data from X-Ray Crystallography

ParameterValueReference
Dihedral Angle (C2-Ph)12.8°
Hydrogen Bond (N–H⋯N)2.89 Å
C–H⋯π Interaction3.42 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-n-methyl-n-phenylpyrimidin-4-amine
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